molecular formula C27H36N4O2 B2938777 (R)-N-[5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide CAS No. 220051-79-6

(R)-N-[5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide

Cat. No. B2938777
M. Wt: 448.611
InChI Key: IHDRUIHIJWCTIY-JOCHJYFZSA-N
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Description

(R)-N-[5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide is a useful research compound. Its molecular formula is C27H36N4O2 and its molecular weight is 448.611. The purity is usually 95%.
BenchChem offers high-quality (R)-N-[5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N-[5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

In Vitro Pharmacological Properties

The compound, also known as AR-A000002, has been studied for its in vitro pharmacological properties. It is identified as a novel 5-hydroxytryptamine (5-HT)(1B) receptor antagonist. This compound has demonstrated high affinity for guinea pig cortex and recombinant guinea pig 5-HT(1B) receptors, indicating its potential in modulating serotonergic neurotransmission (Ahlgren et al., 2004).

Behavioral Pharmacology

AR-A000002 has been assessed for its anxiolytic and antidepressant potential, indicating its relevance in treating anxiety and affective disorders. Its effectiveness was demonstrated in various behavioral paradigms, suggesting the utility of 5-HT1B antagonists in managing these conditions (Hudzik et al., 2003).

Biochemical Properties

Further exploration of its in vivo biochemical properties revealed that AR-A000002 enhances serotonin metabolism and synthesis in the brain, indicating a significant impact on serotonergic neurotransmission. These findings contribute to understanding the role of terminal 5-HT1B autoreceptors in drug-free and medicated conditions (Stenfors et al., 2004).

Synthesis and Biological Evaluation

Research on related compounds like S1RA (E-52862), which shares structural similarities with AR-A000002, has been carried out to explore their potential as σ(1) receptor antagonists. These studies are vital in developing new therapeutic agents, especially in the context of neurogenic pain and neuropathic pain models (Díaz et al., 2012).

Topical Drug Delivery

Studies have also been conducted on morpholinyl- and methylpiperazinylacyloxyalkyl esters, which are structurally related to AR-A000002, for their potential in topical drug delivery as prodrugs of naproxen. This research is crucial for enhancing the delivery of therapeutic agents through the skin (Rautio et al., 2000).

Future Directions

  • Wang, Y., Sun, H., Liu, X., Liao, T., Yang, N., Ban, S., Zhou, Z., & Zhao, C. (2023). Synthesis, crystal structure, DFT, vibrational properties, Hirshfeld surface and antitumor activity studies of 3-((4-methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine. SSRN
  • Lu, R. J.-H., Lin, P.-Y., Yen, M.-R., Wu, B.-H., & Chen, P.-Y. (2023). MethylC-analyzer: A comprehensive downstream pipeline for the analysis of genome-wide DNA methylation. Botanical Studies, 64, Article number: 1

properties

IUPAC Name

N-[(2R)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-4-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c1-20-3-10-26(31-13-11-29(2)12-14-31)25-19-22(6-9-24(20)25)28-27(32)21-4-7-23(8-5-21)30-15-17-33-18-16-30/h3-5,7-8,10,22H,6,9,11-19H2,1-2H3,(H,28,32)/t22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDRUIHIJWCTIY-JOCHJYFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(CC2=C(C=C1)N3CCN(CC3)C)NC(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@H](CC2=C(C=C1)N3CCN(CC3)C)NC(=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027304
Record name 4-(4-Morpholinyl)-N-[(2R)-1,2,3,4-tetrahydro-5-methyl-8-(4-methyl-1-piperazinyl)-2-naphthalenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[5-Methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide

CAS RN

220051-79-6
Record name AR-A000002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220051796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Morpholinyl)-N-[(2R)-1,2,3,4-tetrahydro-5-methyl-8-(4-methyl-1-piperazinyl)-2-naphthalenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AR-A000002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3CZ2XB4ER
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7
Citations
C Ahlgren, A Eriksson, P Tellefors, SB Ross… - European journal of …, 2004 - Elsevier
The in vitro pharmacological properties of AR-A000002 ((R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide), a novel 5-…
Number of citations: 24 www.sciencedirect.com
TJ Hudzik, M Yanek, T Porrey, J Evenden… - … of Pharmacology and …, 2003 - ASPET
The present review summarizes the behavioral pharmacology conducted to profile the anxiolytic and antidepressant potential of the selective 5-hydroxytryptamine (HT) 1B antagonist (R)…
Number of citations: 53 jpet.aspetjournals.org
C Stenfors, T Hallerbäck, LG Larsson… - Naunyn-Schmiedeberg's …, 2004 - Springer
The terminal 5-HT 1B autoreceptors have attracted great pharmacological interest since they are potential targets for compounds modifying serotonergic neurotransmission. In the …
Number of citations: 29 link.springer.com
TJ Hudzik, M Yanek, T Porrey, J Evenden… - … of Pharmacology and …, 2002 - academia.edu
The present review summarizes the behavioral pharmacology conducted to profile the anxiolytic and antidepressant potential of the selective 5-HT1B antagonist, AR-A000002 ((R)-N-[5-…
Number of citations: 2 www.academia.edu
M Zhang, D Zhou, Y Wang, DL Maier… - … of Pharmacology and …, 2011 - ASPET
The preclinical pharmacology and pharmacokinetic properties of (2R)-6-methoxy-8-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)chromane-2-carboxamide (AZD3783), a potent 5…
Number of citations: 19 jpet.aspetjournals.org
C Stenfors, C Ahlgren, H Yu, M Wedén, LG Larsson… - …, 2004 - Springer
Rationale Recently a new 5-hydroxytryptamine 1B (5-HT 1B )-receptor antagonist, AR-A000002, was described. It was shown that this compound dose dependently increased 5-HT …
Number of citations: 9 link.springer.com
RL Bell, KM Franklin, SR Hauser… - Recent Patents on CNS …, 2012 - ingentaconnect.com
This paper introduces the Special Section: Pharmacotherapies for the Treatment of Alcohol Abuse and Dependence and provides a summary of patents targeting neurotransmitter …
Number of citations: 6 www.ingentaconnect.com

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